molecular formula C20H21FN4O B2991681 7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415568-50-0

7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2991681
CAS No.: 2415568-50-0
M. Wt: 352.413
InChI Key: CKYSFWBEMIDLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound characterized by its unique structure, which includes a quinazolinone core, a fluorine atom, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is to start with a suitable precursor, such as 4-chloro-7-fluoroquinazolin-4-one, and then introduce the piperidine moiety through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the quinazolinone core, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: This compound has been investigated for its therapeutic potential. It may exhibit antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-Fluoro-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

  • 7-Fluoro-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

  • 7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl]quinazolin-4-one

Uniqueness: Compared to similar compounds, 7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one stands out due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

7-fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-17-1-2-18-19(11-17)23-14-25(20(18)26)13-16-5-9-24(10-6-16)12-15-3-7-22-8-4-15/h1-4,7-8,11,14,16H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYSFWBEMIDLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.